N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Brand Name:
Vulcanchem
CAS No.:
4873-72-7
VCID:
VC0429144
InChI:
InChI=1S/C18H22N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,21)
SMILES:
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C18H22N2O3
Molecular Weight:
314.4g/mol
N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
CAS No.: 4873-72-7
Main Products
VCID: VC0429144
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4g/mol
CAS No. | 4873-72-7 |
---|---|
Product Name | N-Cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide |
Molecular Formula | C18H22N2O3 |
Molecular Weight | 314.4g/mol |
IUPAC Name | N-cyclohexyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
Standard InChI | InChI=1S/C18H22N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,21) |
Standard InChIKey | BZLYXQWAFKVDSC-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
PubChem Compound | 744486 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume